molecular formula C8H8FNO2 B1492971 2-Fluoro-3-(pyridin-2-yl)propanoic acid CAS No. 1518659-08-9

2-Fluoro-3-(pyridin-2-yl)propanoic acid

Cat. No. B1492971
CAS RN: 1518659-08-9
M. Wt: 169.15 g/mol
InChI Key: YKENBOPFSSNVHL-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(pyridin-2-yl)propanoic acid” is a chemical compound that is part of the pyridine family . Pyridine compounds are commonly used as ligands to make coordination polymers . The molecular formula of this compound is C8H8FNO2 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-3-(pyridin-2-yl)propanoic acid”, is a topic of interest in the field of medicinal chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(pyridin-2-yl)propanoic acid” consists of a pyridine ring attached to a propanoic acid group with a fluorine atom . The molecular weight of this compound is 140.908 Da .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, such as 2-Fluoro-3-(pyridin-2-yl)propanoic acid, are used in the synthesis of various compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines, which include 2-Fluoro-3-(pyridin-2-yl)propanoic acid, are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products with improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Photophysical Behavior

The rich photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, which includes 2-Fluoro-3-(pyridin-2-yl)propanoic acid, is investigated for its excitation-dependent fluorescence and phosphorescence under ambient conditions . This behavior is useful in several fields such as bioimaging, anti-counterfeiting, catalysis, and displays .

Coordination Polymers

3-Pyridinepropionic acid (PPA), a related compound to 2-Fluoro-3-(pyridin-2-yl)propanoic acid, is used in the preparation of new coordination polymers of Ag, Cu, and Zn . This is achieved via reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH .

Fungicidal Activity

Compounds related to 2-Fluoro-3-(pyridin-2-yl)propanoic acid are used in the design and synthesis of fungicidal agents . The optimal structure of the pyridine group plays an important role in the fungicidal activity of the compound .

Future Directions

The future directions for the study of “2-Fluoro-3-(pyridin-2-yl)propanoic acid” and other fluoropyridines include the development of new synthetic methods and the exploration of their potential applications in various fields, such as medicinal chemistry and agriculture .

properties

IUPAC Name

2-fluoro-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENBOPFSSNVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(pyridin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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